2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid is a complex organic compound characterized by its unique imidazolidinyl structure combined with an acetic acid moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry.
This compound can be classified as an imidazolidine derivative, specifically a dioxo derivative due to the presence of two carbonyl groups in the imidazolidine ring. It is often synthesized for research purposes and has implications in pharmacology and organic synthesis. The molecular formula for this compound is with a molecular weight of approximately 263.23 g/mol .
The synthesis of 2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid typically involves several steps:
The detailed synthetic route may involve:
The molecular structure of 2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid features:
2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid can undergo various chemical reactions:
Reactions are typically conducted in organic solvents under controlled conditions to ensure selectivity and yield. Monitoring techniques such as thin-layer chromatography may be used to track reaction progress.
The mechanism of action for 2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid is believed to involve:
This compound's ability to form hydrogen bonds allows it to engage in various biochemical pathways effectively .
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are employed to confirm the identity and purity of synthesized compounds .
2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid has several notable applications:
The compound’s systematic IUPAC name, 2-(2,5-dioxo-1-phenylimidazolidin-4-yl)acetic acid (CAS: 62848-47-9), precisely defines its molecular architecture [4] [8]. It belongs to the imidazolidine subclass of heterocycles, specifically classified as a 1,3-disubstituted hydantoin due to the presence of carbonyl groups at positions 2 and 5 of the imidazolidine ring. The phenyl group at N1 and the acetic acid moiety at C4 create distinctive electronic and steric properties [8].
Table 1: Systematic and Common Nomenclature
Nomenclature Type | Designation |
---|---|
IUPAC Name | 2-(2,5-dioxo-1-phenylimidazolidin-4-yl)acetic acid |
CAS Registry Number | 62848-47-9 |
Alternative Chemical Names | (2,5-Dioxo-1-phenyl-4-imidazolidinyl)acetic acid; 4-Imidazolidineacetic acid, 2,5-dioxo-1-phenyl-; Hydantoin acetic acid derivative |
Molecular Formula | C₁₁H₁₀N₂O₄ |
Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)O |
Structurally, the molecule contains two hydrogen bond donors (N–H and O–H) and four hydrogen bond acceptors (carbonyl oxygens and carboxylic acid oxygen), enabling diverse intermolecular interactions [4]. The phenyl ring introduces aromatic character and planarity, while the acetic acid side chain enhances water solubility relative to unsubstituted hydantoins. This bifunctional nature allows it to act as a synthon for hybrid molecule construction, particularly in peptidomimetics and enzyme inhibitor design.
The compound’s synthetic origin traces back to early 20th-century hydantoin chemistry. Initial synthetic routes were documented by Paal and Zitelmann (1903) via condensation reactions between phenyl isocyanate and amino acid derivatives [8]. This foundational work established hydantoin-acetic acid hybrids as accessible building blocks for nitrogen heterocycle libraries. By mid-century, Cocker (1940) refined the synthesis using alkaline cyclization of N-phenylcarbamoyl glycine precursors followed by acidification – a method still referenced in modern literature [8].
Table 2: Key Molecular Characteristics
Property | Value | Significance |
---|---|---|
Molecular Weight | 234.21 g/mol | Standard for small-molecule therapeutics |
XLogP3 | 0.2 | Moderate lipophilicity |
Hydrogen Bond Donors | 2 | Protein binding capacity |
Hydrogen Bond Acceptors | 4 | Solubility and bioactivity |
Topological Polar Surface Area | 86.71 Ų | Membrane permeability predictor |
Density | 1.417 g/cm³ | Crystallinity indicator |
Renewed interest emerged in the 21st century due to the compound’s role as an advanced intermediate in bioactive molecule synthesis. Commercial availability since the early 2000s (e.g., Sigma-Aldrich’s AldrichCPR collection) facilitated broader research applications [1]. Current investigations focus on its utility in designing:
Despite being known for over a century, the compound maintains relevance in modern drug discovery pipelines, evidenced by its inclusion in major screening libraries (ChEMBL ID: CHEMBL1606979) and ongoing patent applications referencing its derivatives [4] [8].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: